Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate
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Overview
Description
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group and a sulfanylacetate ester, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a bromoketone with formamidine acetate in liquid ammonia, leading to the formation of the imidazole ring . Subsequent nitration and esterification steps introduce the nitro and ethyl sulfanylacetate groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products
Major products formed from these reactions include amino derivatives, substituted imidazoles, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiparasitic properties.
Medicine: Explored for its therapeutic potential in treating infections and other diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate involves the generation of toxic free radicals that covalently bind to DNA, causing DNA damage and leading to cell death . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Metronidazole
- Tinidazole
- Nimorazole
- Dimetridazole
- Pretomanid
- Ornidazole
- Megazol
- Azanidazole
- Benznidazole
- Azomycin
Uniqueness
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate is unique due to its specific combination of a nitro group and a sulfanylacetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new therapeutic agents and chemical intermediates .
Properties
CAS No. |
6954-33-2 |
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Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetate |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-6(12)4-16-8-7(11(13)14)9-5-10(8)2/h5H,3-4H2,1-2H3 |
InChI Key |
YNDYDPYXEQAIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(N=CN1C)[N+](=O)[O-] |
Origin of Product |
United States |
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